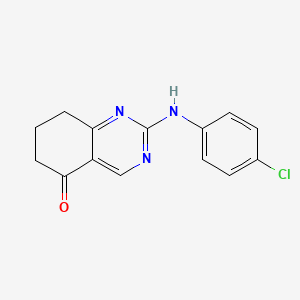

2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one

Description

2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a ketone group at position 5 and a 4-chlorophenylamino substituent at position 2. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their structural versatility and bioactivity. This compound’s core framework allows for diverse chemical modifications, making it a scaffold for drug discovery. Its synthesis typically involves multi-component reactions or substitution modifications on the quinazolinone backbone .

The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, such as enzymes or receptors, by modulating electronic and steric properties .

Properties

Molecular Formula |

C14H12ClN3O |

|---|---|

Molecular Weight |

273.72 g/mol |

IUPAC Name |

2-(4-chloroanilino)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C14H12ClN3O/c15-9-4-6-10(7-5-9)17-14-16-8-11-12(18-14)2-1-3-13(11)19/h4-8H,1-3H2,(H,16,17,18) |

InChI Key |

OSHAOOHCRQUKHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-chloroaniline with an appropriate quinazolinone precursor. One common method involves the condensation of 4-chloroaniline with 2-aminobenzamide under acidic conditions, followed by cyclization to form the quinazolinone ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

Medicine: It has potential therapeutic applications in the treatment of diseases like cancer and bacterial infections.

Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural diversity, with variations in substituents and saturation levels directly impacting their physicochemical and biological properties. Below is a detailed comparison of 2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one with key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Findings:

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the parent compound confers moderate lipophilicity, favoring membrane penetration. Furan-containing analogs () may target neurological pathways, as furan derivatives are known for CNS activity .

Impact of Saturation: The dihydroquinazolinone core (C7-C8 saturation) reduces aromaticity, possibly lowering cytotoxicity compared to fully unsaturated quinazolines .

Piperazine-containing analogs () exhibit enhanced pharmacokinetic profiles due to improved solubility and metabolic stability .

Synthetic Accessibility :

- Ultrasound-mediated synthesis () and selective crystallization () are critical for producing high-purity analogs with complex substituents .

Biological Activity

2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one, a compound with the CAS number 1383718-49-7, has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The chemical formula of 2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is , with a molecular weight of 273.72 g/mol. The compound features a quinazolinone structure, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 273.72 g/mol |

| CAS Number | 1383718-49-7 |

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinones exhibit significant anticancer properties. Specifically, compounds related to 2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one have shown pro-apoptotic effects in various cancer cell lines. For example:

- Mechanism of Action : The compound induces apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, leading to cell cycle arrest in the G2/M phase.

- IC50 Values : In studies involving prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549), the IC50 values ranged from approximately 0.85 μM to 3.32 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the quinazolinone scaffold can enhance biological activity. For instance:

- Substituents : The presence of halogen substituents like chlorine on the phenyl ring significantly affects the compound's potency against cancer cells.

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases potency |

| Methyl | Moderate effect |

| Hydroxyl | Decreases potency |

Antiviral Activity

In addition to anticancer properties, there is emerging evidence suggesting potential antiviral activity. Certain analogues of quinazolinones have demonstrated efficacy against viral infections by targeting viral replication processes .

Case Studies

- Study on Hepatocellular Carcinoma : A recent study highlighted that 2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one derivatives exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 1.81 μM .

- Prostate Cancer Research : In another study focusing on hormone-resistant prostate cancer cells (PC-3), the compound caused significant apoptosis and cell cycle arrest, indicating its potential as a therapeutic agent in resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.